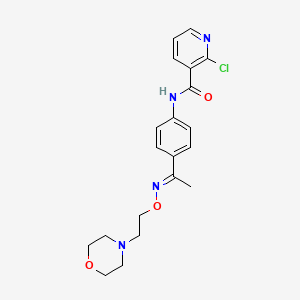
1,12-Dodecanediaminium, N,N'-bis((4-chlorophenyl)methyl)-N,N,N',N'-tetramethyl-, dibromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,12-Dodecanediaminium, N,N’-bis((4-chlorophenyl)methyl)-N,N,N’,N’-tetramethyl-, dibromide is a quaternary ammonium compound. Quaternary ammonium compounds are known for their antimicrobial properties and are widely used in various applications, including disinfectants, surfactants, and fabric softeners.
Preparation Methods
The synthesis of 1,12-Dodecanediaminium, N,N’-bis((4-chlorophenyl)methyl)-N,N,N’,N’-tetramethyl-, dibromide typically involves the reaction of 1,12-dodecanediamine with 4-chlorobenzyl chloride in the presence of a methylating agent such as methyl iodide. The reaction conditions often include an organic solvent like dichloromethane and a base such as sodium hydroxide to facilitate the reaction. The product is then purified through recrystallization or chromatography.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include continuous flow reactors and automated purification systems to ensure consistent quality.
Chemical Reactions Analysis
1,12-Dodecanediaminium, N,N’-bis((4-chlorophenyl)methyl)-N,N,N’,N’-tetramethyl-, dibromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of secondary amines.
Substitution: Nucleophilic substitution reactions can occur with halides or other nucleophiles, leading to the replacement of the chlorophenyl groups with other functional groups.
Common reagents and conditions used in these reactions include organic solvents like ethanol or acetonitrile, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1,12-Dodecanediaminium, N,N’-bis((4-chlorophenyl)methyl)-N,N,N’,N’-tetramethyl-, dibromide has several scientific research applications:
Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: The compound’s antimicrobial properties make it useful in studying bacterial and fungal growth inhibition.
Medicine: It is explored for its potential use in developing new antimicrobial agents and disinfectants.
Industry: The compound is used in the formulation of cleaning agents, fabric softeners, and surfactants due to its surface-active properties.
Mechanism of Action
The mechanism by which 1,12-Dodecanediaminium, N,N’-bis((4-chlorophenyl)methyl)-N,N,N’,N’-tetramethyl-, dibromide exerts its effects involves the disruption of microbial cell membranes. The quaternary ammonium groups interact with the lipid bilayer of the cell membrane, leading to increased permeability and eventual cell lysis. This disruption is facilitated by the compound’s hydrophobic and hydrophilic regions, which allow it to integrate into the membrane and destabilize it.
Comparison with Similar Compounds
1,12-Dodecanediaminium, N,N’-bis((4-chlorophenyl)methyl)-N,N,N’,N’-tetramethyl-, dibromide can be compared with other quaternary ammonium compounds such as benzalkonium chloride and cetyltrimethylammonium bromide. While all these compounds share antimicrobial properties, 1,12-Dodecanediaminium, N,N’-bis((4-chlorophenyl)methyl)-N,N,N’,N’-tetramethyl-, dibromide is unique due to its specific structural features, such as the presence of chlorophenyl groups and a longer alkyl chain, which may enhance its antimicrobial efficacy and surface activity.
Similar compounds include:
- Benzalkonium chloride
- Cetyltrimethylammonium bromide
- Dodecyltrimethylammonium chloride
These compounds are widely used in similar applications but may differ in their specific properties and effectiveness.
Properties
CAS No. |
24737-60-8 |
|---|---|
Molecular Formula |
C30H48Br2Cl2N2 |
Molecular Weight |
667.4 g/mol |
IUPAC Name |
(4-chlorophenyl)methyl-[12-[(4-chlorophenyl)methyl-dimethylazaniumyl]dodecyl]-dimethylazanium;dibromide |
InChI |
InChI=1S/C30H48Cl2N2.2BrH/c1-33(2,25-27-15-19-29(31)20-16-27)23-13-11-9-7-5-6-8-10-12-14-24-34(3,4)26-28-17-21-30(32)22-18-28;;/h15-22H,5-14,23-26H2,1-4H3;2*1H/q+2;;/p-2 |
InChI Key |
YKYJZUGHTFVSFH-UHFFFAOYSA-L |
Canonical SMILES |
C[N+](C)(CCCCCCCCCCCC[N+](C)(C)CC1=CC=C(C=C1)Cl)CC2=CC=C(C=C2)Cl.[Br-].[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


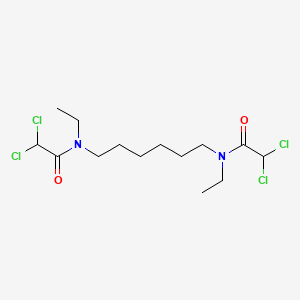



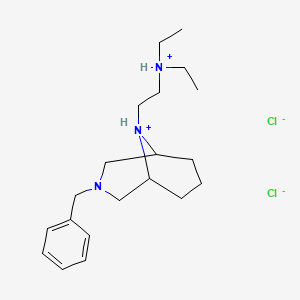


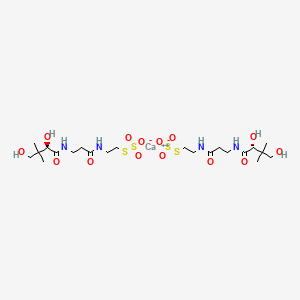
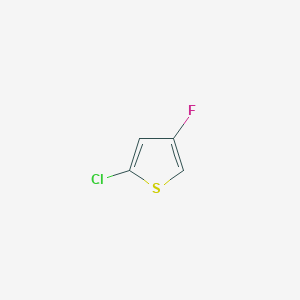


![5'-Chloro-3-hydroxy-2',4'-dimethoxy-4-[[2-methoxy-5-(phenylcarbamoyl)phenyl]azo]naphthalene-2-carboxanilide](/img/structure/B13743472.png)

